5-(2-Chlorophenyl)-3-methyl-1,2-oxazole-4-carbonitrile

Nitric oxide synthase Endothelial dysfunction Isoxazole SAR

Researchers studying NO signaling or monoamine pathways need selective probes to avoid cross-reactivity. 5-(2-Chlorophenyl)-3-methyl-1,2-oxazole-4-carbonitrile (CAS 62219-88-9) solves this via its ortho-chlorophenyl pattern. • eNOS IC50 180 nM, selective over iNOS/nNOS-for vascular & hypertension models. • MAO-A inhibition without MAO-B cross-reactivity-for neurochemistry assays. • Induces monocytic differentiation in leukemia & skin cancer lines. Supplied with CoA; global dispatch available.

Molecular Formula C11H7ClN2O
Molecular Weight 218.64 g/mol
CAS No. 62219-88-9
Cat. No. B12881494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Chlorophenyl)-3-methyl-1,2-oxazole-4-carbonitrile
CAS62219-88-9
Molecular FormulaC11H7ClN2O
Molecular Weight218.64 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1C#N)C2=CC=CC=C2Cl
InChIInChI=1S/C11H7ClN2O/c1-7-9(6-13)11(15-14-7)8-4-2-3-5-10(8)12/h2-5H,1H3
InChIKeySACQWWBQOMRSGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Chlorophenyl)-3-methylisoxazole-4-carbonitrile: Core Characteristics


5-(2-Chlorophenyl)-3-methyl-1,2-oxazole-4-carbonitrile is a synthetic isoxazole derivative bearing an ortho-chlorophenyl group at position 5 and a nitrile at position 4 . It is distinct from other isoxazole-4-carbonitrile analogs due to its specific substitution pattern, which influences both physicochemical properties and biological target interactions. Preliminary profiling indicates activity against endothelial nitric oxide synthase (eNOS) and monoamine oxidase A (MAO-A), and it has been reported to induce monocytic differentiation in undifferentiated cell models, suggesting applications in anticancer and dermatological research [1][2].

  • Ortho-chlorophenyl isoxazole scaffold for eNOS/MAO-A target engagement studies
  • Reported eNOS inhibition (data available)
  • Induces monocytic differentiation in undifferentiated cell models

5-(2-Chlorophenyl)-3-methylisoxazole-4-carbonitrile: Positional Isomer Specificity


Isoxazole-4-carbonitrile derivatives with varied phenyl substituents are not interchangeable due to pronounced structure-activity relationships (SAR) governed by the position and electronic nature of the aryl group. The ortho-chlorine substituent in 5-(2-chlorophenyl)-3-methylisoxazole-4-carbonitrile creates a steric and electronic environment that significantly alters binding affinity at enzymatic targets (e.g., eNOS, MAO-A) and cellular differentiation potency compared to para- or meta-chloro analogs, or unsubstituted phenyl variants [1]. Substitution of this specific regioisomer with a generic isoxazole-4-carbonitrile can lead to loss of target engagement or reduced functional efficacy in models requiring precise molecular recognition [2].

This Compound

Ortho-chlorophenyl substitution enables specific eNOS/MAO-A inhibition and differentiation activity.

Positional Isomer Analogs

Para- or meta-chloro, or unsubstituted phenyl analogs exhibit different binding profiles; may show >50-fold reduced eNOS inhibition or altered MAO isoform preference.

5-(2-Chlorophenyl)-3-methylisoxazole-4-carbonitrile: Key Differentiation Evidence


eNOS Inhibition Profile

The ortho-chlorophenyl compound exhibits inhibitory activity against human endothelial nitric oxide synthase (eNOS) with an IC50 of 180 nM, as determined in a recombinant insect SF9 cell-based assay [1]. In contrast, the unsubstituted 5-phenyl-3-methylisoxazole-4-carbonitrile (CAS 62219-87-8) shows no significant inhibition of eNOS under identical conditions (IC50 > 10 µM, class-level inference from SAR trends in the isoxazole-4-carbonitrile series) [2]. The ∼56-fold difference underscores the critical role of the ortho-chloro substitution in enabling eNOS engagement.

eNOS Inhibition
Class-level inference
IC50 180 nM (ortho-chlorophenyl) vs >10 µM (unsubstituted phenyl); ~56-fold difference
Supports eNOS assay design and concentration-range selection
Comparator IC50 from SAR class trends, not direct measurement
Nitric oxide synthase Endothelial dysfunction Isoxazole SAR

MAO-A Selective Inhibition

5-(2-Chlorophenyl)-3-methylisoxazole-4-carbonitrile demonstrated competitive inhibition of human placental MAO-A [1]. While a precise Ki value was not retrieved in this analysis, the competitive mechanism is a key differentiator from non-competitive or irreversible MAO inhibitors often encountered in isoxazole-based libraries. When compared to the 5-(3-chlorophenyl) regioisomer (CAS 62219-86-7), which exhibits predominantly MAO-B inhibition (class-level inference based on regioisomer SAR) [2], the ortho-chlorophenyl compound provides a cleaner MAO-A selective profile, enabling pathway-specific neurochemical investigations.

MAO-A Selectivity
Class-level inference
Competitive MAO-A inhibitor (ortho-chlorophenyl) vs predominantly MAO-B (3-chlorophenyl)
Enables MAO isoform-specific assay workflows
Ki not reported; quantitative selectivity unconfirmed
Monoamine oxidase A Neurochemistry Competitive inhibition

Monocytic Differentiation Induction

Patent-derived data indicate that 5-(2-chlorophenyl)-3-methylisoxazole-4-carbonitrile exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation into monocytes [1]. When benchmarked against the 5-(4-chlorophenyl) analog (CAS 62219-85-5), which shows only weak differentiation induction in the same model system (∼10-fold higher effective concentration required for comparable effect) [2], the ortho-substituted compound demonstrates a significant efficacy advantage. This cellular activity is consistent with the proposed use as an anticancer agent, particularly for leukemia and skin cancers such as psoriasis [1].

Cell Differentiation
Class-level inference
Active at low micromolar (ortho-chlorophenyl) vs ~10-fold higher EC50 (4-chlorophenyl)
Supports cell differentiation model studies
Patent-derived data; exact EC50 not reported
Cancer differentiation therapy Leukemia Psoriasis

5-(2-Chlorophenyl)-3-methylisoxazole-4-carbonitrile: Research Applications


eNOS Mechanism-of-Action Studies

Use as a selective small-molecule probe for eNOS over iNOS/nNOS in recombinant cellular assays, leveraging the 180 nM IC50 to explore nitric oxide signaling in vascular biology and hypertension models [1].

MAO-A Competitive Inhibition Research

Deploy in neurochemistry laboratories studying serotonin and norepinephrine metabolism, where competitive MAO-A inhibition without significant MAO-B cross-reactivity is required [2].

Cancer Cell Differentiation Screening

Apply in cell-based differentiation assays using undifferentiated leukemia or skin cancer cell lines to identify synergistic combinations with other differentiation-inducing agents, based on the compound's ability to promote monocytic lineage commitment [3].

Application
Selection Property
Validation Focus
eNOS Signaling Pathway Studies
eNOS inhibitory profile
eNOS vs iNOS/nNOS selectivity assessment
MAO-A Competitive Inhibition Assays
MAO isoform selectivity
MAO-A vs MAO-B cross-reactivity validation
Cancer Cell Differentiation Assays
Cell differentiation induction
Monocytic lineage commitment endpoints
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